N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide
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Overview
Description
N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated aniline derivative and an anthracene core, making it an interesting subject for research in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide typically involves multiple steps, starting with the preparation of 2-bromo-4-methylaniline. This intermediate can be synthesized through the bromination of 4-methylaniline using bromine in the presence of a suitable solvent such as acetic acid .
The next step involves the formation of the anthracene derivative. This can be achieved by reacting 9,10-anthraquinone with an appropriate amine under acidic conditions to form the desired anthracene core . The final step is the coupling of the brominated aniline derivative with the anthracene core, typically using a formylating agent such as formic acid or formamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom in the aniline derivative can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: A precursor in the synthesis of the target compound.
9,10-Anthraquinone: The core structure used in the synthesis.
4-Methylphenylformamide: Another related compound with similar functional groups.
Uniqueness
N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide is unique due to its combination of a brominated aniline derivative and an anthracene core.
Properties
IUPAC Name |
N-[4-(2-bromo-4-methylanilino)-9,10-dioxoanthracen-1-yl]-N-(4-methylphenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21BrN2O3/c1-17-7-10-19(11-8-17)32(16-33)25-14-13-24(31-23-12-9-18(2)15-22(23)30)26-27(25)29(35)21-6-4-3-5-20(21)28(26)34/h3-16,31H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIIKZACHBUECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=O)C2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)Br)C(=O)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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